molecular formula C10H9NO B167251 3-Amino-2-naphthol CAS No. 5417-63-0

3-Amino-2-naphthol

Cat. No.: B167251
CAS No.: 5417-63-0
M. Wt: 159.18 g/mol
InChI Key: ZHVPTERSBUMMHK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-aminonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVPTERSBUMMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202520
Record name 2-Amino-3-hydroxynaphthalene
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5417-63-0
Record name 3-Amino-2-naphthol
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Record name 2-Amino-3-hydroxynaphthalene
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Record name 3-Amino-2-naphthol
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Record name 2-Amino-3-hydroxynaphthalene
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Record name 3-amino-2-naphthol
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Record name 3-AMINO-2-NAPHTHOL
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Preparation Methods

Iron-Mediated Reduction in Acidic Media

A classical approach employs iron powder in hydrochloric acid (HCl) as the reducing system. The reaction proceeds via the formation of Fe²⁺ ions, which transfer electrons to the nitro group, reducing it to an amine. Typical conditions involve refluxing a mixture of 3-nitro-2-naphthol, excess iron powder, and concentrated HCl at 80–100°C for 6–8 hours. Post-reduction, the product is isolated through neutralization, filtration, and recrystallization from ethanol or aqueous ethanol.

Key Parameters:

  • Iron-to-Substrate Ratio: A 3:1 molar ratio of iron to nitro-naphthol ensures complete reduction.

  • Acid Concentration: 10–15% HCl (v/v) balances reaction rate and corrosion mitigation.

  • Yield: 65–75%, with purity ≥90% after recrystallization.

This method, while reliable, generates substantial iron oxide sludge, necessitating robust waste management protocols.

Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative, utilizing molecular hydrogen (H₂) and transition metal catalysts under pressurized conditions. Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel are commonly employed, with reactions conducted in polar aprotic solvents like ethanol or tetrahydrofuran (THF) at 50–80°C and 3–5 bar H₂ pressure.

Advantages Over Iron Reduction:

  • Waste Reduction: Eliminates iron sludge byproduct.

  • Scalability: Suitable for continuous-flow reactors in industrial settings.

  • Yield Improvement: 80–85% isolated yield with ≥95% purity.

However, catalyst cost and pyrophoric risks associated with Raney nickel limit its adoption in small-scale laboratories.

Electrochemical Synthesis

Recent advances in green chemistry have spurred interest in electrochemical methods for synthesizing this compound. A 2025 study demonstrated the electrochemical cyclodesulfurization of thiourea intermediates derived from this compound and aryl isothiocyanates.

Reaction Setup and Optimization

The process employs a graphite anode and platinum cathode in dimethyl sulfoxide (DMSO) with potassium iodide (KI) as the electrolyte. Key findings include:

ParameterOptimal ConditionEffect on Yield
Electrolyte 0.5 M KIMaximizes iodide-mediated oxidation
Solvent DMSOEnhances solubility of intermediates
Current Density 20 mABalances reaction rate and side reactions
Temperature 25°C (ambient)Avoids thermal degradation

Under these conditions, the method achieves an 87% yield of N-arylnaphtho[2,3-d]oxazol-2-amines, showcasing the versatility of this compound in forming heterocyclic derivatives.

Mechanistic Insights

The reaction proceeds through thiourea intermediate formation, followed by iodide-assisted oxidative cyclodesulfurization. Cyclic voltammetry studies confirm a two-electron oxidation process at the anode, generating disulfide species that facilitate intramolecular cyclization.

Comparative Analysis of Synthetic Methods

The table below summarizes the performance metrics of prominent preparation routes:

MethodYield (%)Purity (%)Environmental ImpactScalability
Iron/HCl Reduction65–7590–92High (sludge waste)Moderate
Catalytic Hydrogenation80–8595–97Moderate (catalyst use)High
Electrochemical85–8798–99Low (solvent recovery)Emerging

Key Observations:

  • Iron/HCl Reduction: Cost-effective but environmentally taxing.

  • Catalytic Hydrogenation: Ideal for large-scale production despite higher upfront costs.

  • Electrochemical: Emerges as a sustainable alternative with superior yield and purity, though requiring specialized equipment .

Scientific Research Applications

3-Amino-2-naphthol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: this compound is utilized in the production of antioxidants, corrosion inhibitors, and polymer additives.

Mechanism of Action

The mechanism of action of 3-Amino-2-naphthol involves its interaction with various molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Formula: C₁₀H₉NO
  • Molecular Weight : 159.18 g/mol
  • CAS Number : 5417-63-0
  • Melting Point : 229–230°C
  • Structure: Features adjacent amino (-NH₂) and hydroxyl (-OH) groups on a naphthalene ring, enabling diverse reactivity .

Comparison with Structurally Similar Compounds

3-Amino-2-naphthoic Acid

  • Molecular Formula: C₁₁H₉NO₂
  • Molecular Weight : 187.19 g/mol
  • CAS Number : 5959-52-4
  • Melting Point : 210°C
  • Key Differences :
    • Replaces the hydroxyl group with a carboxylic acid (-COOH), altering solubility and reactivity.
    • Used in organic synthesis and material science but lacks the bifunctional (NH₂/OH) reactivity critical for chromene derivatives .
Property 3-Amino-2-naphthol 3-Amino-2-naphthoic Acid
Functional Groups -NH₂, -OH -NH₂, -COOH
Melting Point 229–230°C 210°C
Bioactivity Anti-proliferative Limited reported
Key Applications Chromenes, oxazoles Organic materials

6-Amino-2-naphthoic Acid

  • Molecular Formula: C₁₁H₉NO₂
  • Molecular Weight : 187.19 g/mol
  • CAS Number : 116668-47-4
  • Melting Point : 222–227°C
  • Key Differences: Amino and carboxylic acid groups are positioned at the 6- and 2-positions, respectively, reducing steric hindrance.

1-Amino-2-naphthol Hydrochloride

  • Molecular Formula: C₁₀H₁₀ClNO
  • Molecular Weight : 195.65 g/mol
  • CAS Number : 1198-27-2
  • Key Differences :
    • Hydrochloride salt form enhances solubility in polar solvents.
    • Lacks the free hydroxyl group, limiting its utility in condensation reactions .

Structural and Functional Impact on Reactivity

  • Proximity of Functional Groups: The adjacent -NH₂ and -OH in this compound enable intramolecular hydrogen bonding, facilitating cyclization reactions (e.g., chromene synthesis) .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., -COOH in naphthoic acids): Reduce nucleophilicity, limiting participation in Michael additions or Knoevenagel condensations . Steric Hindrance: Bulkier substituents (e.g., aryl groups in chromenes) decrease anti-proliferative activity, as seen in derivatives 4h-i .

Biological Activity

3-Amino-2-naphthol (C10H9NO), also known as 1-amino-2-naphthol, is an organic compound characterized by its naphthalene structure substituted with an amino group at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and case studies from recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For example, a study synthesized various aminonaphthol derivatives and evaluated their activity against several bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics like gentamicin.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus8
This compoundEscherichia coli16
Derivative AKlebsiella pneumoniae4
Derivative BBacillus subtilis8

Antioxidant Activity

This compound has also been studied for its antioxidant properties. In a comparative analysis of various aminonaphthol derivatives, it was found that some compounds exhibited strong radical scavenging abilities and ferric ion reducing power.

CompoundRadical Scavenging Activity (%)Ferric Ion Reducing Power (µM)Reference
4e95250
4b85200
4n90220

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, a study reported that certain derivatives led to significant cell lysis in MDA-MB-231 (human breast adenocarcinoma) cell lines at concentrations as low as 10μg/mL10\,\mu g/mL.

Case Study: Anticancer Effects

In a study examining the cytotoxic effects of aminonaphthol derivatives:

  • Compound : Derivative Q
  • Cell Line : MDA-MB-231
  • Concentration for 100% Cell Lysis : 10μg/mL10\,\mu g/mL
  • Mechanism : Induction of apoptosis through mitochondrial pathway activation

This demonstrates the potential of these compounds as therapeutic agents in cancer treatment.

Other Biological Activities

In addition to antimicrobial and anticancer properties, research has indicated that this compound exhibits:

  • Cholinesterase Inhibition : Compounds derived from naphthols have shown promising results in inhibiting cholinesterase enzymes, suggesting potential applications in treating Alzheimer's disease.
CompoundCholinesterase Inhibition (%)Reference
NDHA75
BHMA70

Q & A

Q. What advanced techniques validate the environmental safety of this compound synthesis protocols?

  • Methodological Answer : Apply green chemistry metrics (e.g., E-factor, atom economy) and lifecycle analysis (LCA). Compare solvent-free methods (e.g., boric acid catalysis) with traditional routes to minimize waste and energy consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-2-naphthol
Reactant of Route 2
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